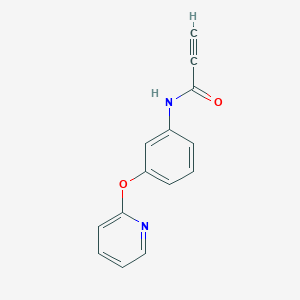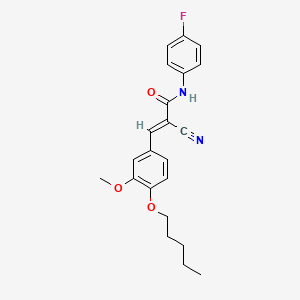
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase). BTK is a key regulator of B-cell receptor (BCR) signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Mecanismo De Acción
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide works by inhibiting BTK, a key regulator of BCR signaling. BCR signaling plays a critical role in the survival and proliferation of B-cell malignancies, and BTK inhibition has been shown to induce apoptosis in these cells.
Biochemical and physiological effects:
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. In addition, (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation of (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
For (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide research include clinical trials in B-cell malignancies, as well as further preclinical studies to investigate its potential in other diseases, such as autoimmune disorders. In addition, combination therapies with other targeted agents may enhance the efficacy of BTK inhibition in B-cell malignancies.
Métodos De Síntesis
The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide involves several steps, including the reaction of 4-fluoroaniline with 3-methoxy-4-pentoxybenzaldehyde to form an imine intermediate, which is then reacted with cyanoacetic acid to form the corresponding cyanoacetamide. The final step involves the reaction of the cyanoacetamide with 2-(4-chlorophenyl)acetonitrile in the presence of a base to form (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-3-4-5-12-28-20-11-6-16(14-21(20)27-2)13-17(15-24)22(26)25-19-9-7-18(23)8-10-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,25,26)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSMTVBWBARTGU-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2441436.png)

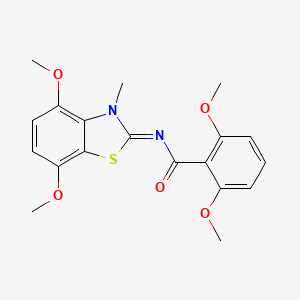
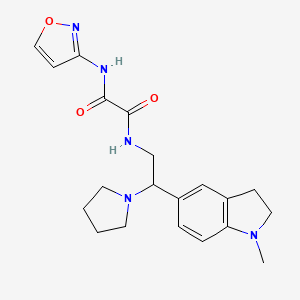
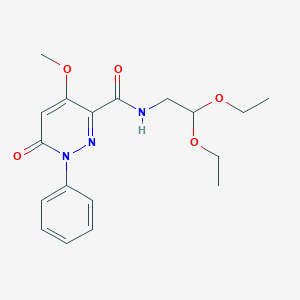
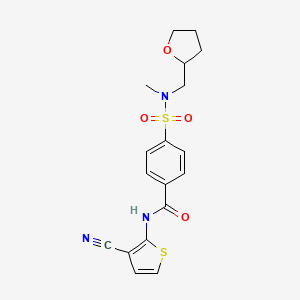
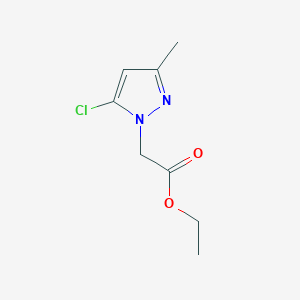
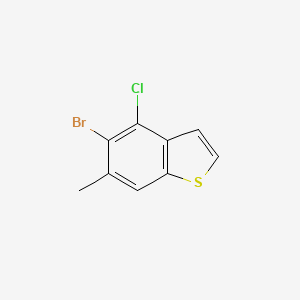
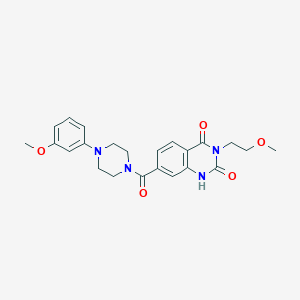

![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)

